
E3 ligase Ligand-Linker Conjugate 34
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 ligase Ligand-Linker Conjugate 34 is a part of the proteolysis targeting chimera (PROTAC) technology. PROTACs are heterobifunctional molecules that consist of a ligand for the E3 ubiquitin ligase, a linker, and a ligand for the target protein. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system, a cellular mechanism for protein degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugate 34 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This is followed by the synthesis of the linker and the ligand for the target protein. The final step involves conjugating these three components to form the complete PROTAC molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of the individual components followed by their conjugation. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
E3 ligase Ligand-Linker Conjugate 34 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives .
Applications De Recherche Scientifique
E3 ligase Ligand-Linker Conjugate 34 has a wide range of scientific research applications, including:
Chemistry: Used in the study of protein degradation and the development of new chemical reactions.
Biology: Used to study the ubiquitin-proteasome system and protein-protein interactions.
Medicine: Used in the development of new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new industrial processes and products .
Mécanisme D'action
E3 ligase Ligand-Linker Conjugate 34 exerts its effects by inducing the degradation of specific proteins via the ubiquitin-proteasome system. The compound binds to both the target protein and the E3 ubiquitin ligase, bringing them into close proximity. This induces the ubiquitination of the target protein, marking it for degradation by the proteasome .
Comparaison Avec Des Composés Similaires
E3 ligase Ligand-Linker Conjugate 34 is unique in its ability to induce targeted protein degradation. Similar compounds include other PROTACs that use different E3 ligase ligands, such as those based on cereblon, von Hippel-Lindau, and mouse double minute 2 homolog . These compounds differ in their specificity, potency, and the types of proteins they target .
Propriétés
Formule moléculaire |
C26H33N5O6 |
|---|---|
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H33N5O6/c1-26(2,3)37-25(36)29-10-8-28(9-11-29)13-16-14-30(15-16)17-4-5-18-19(12-17)24(35)31(23(18)34)20-6-7-21(32)27-22(20)33/h4-5,12,16,20H,6-11,13-15H2,1-3H3,(H,27,32,33) |
Clé InChI |
QEYROCVCLVMJGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


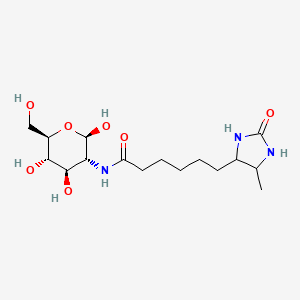
![4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one](/img/structure/B12369854.png)

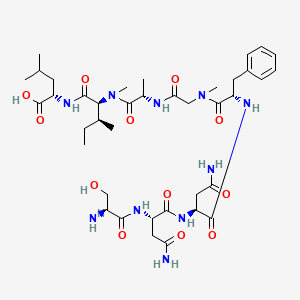
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-(3-carbamoyl-2,4,5,6-tetradeuteriopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369884.png)
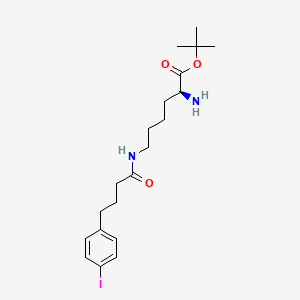
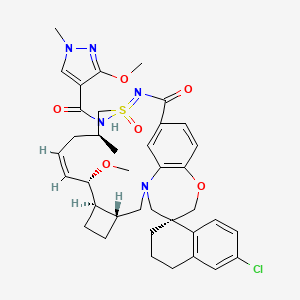
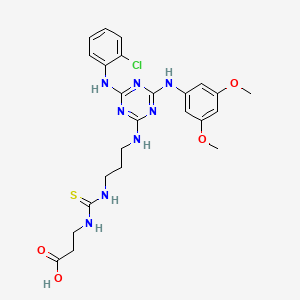
![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-](/img/structure/B12369912.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12369913.png)
![(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[benzyl(methyl)amino]-4-methoxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]-2-fluoro-4,4-dimethylpentanamide](/img/structure/B12369920.png)



